Cas no 2229198-44-9 (4-(2-fluoro-5-methylphenyl)butanal)

4-(2-Fluoro-5-methylphenyl)butanal is a fluorinated aromatic aldehyde derivative with potential applications in organic synthesis and pharmaceutical intermediates. The presence of a fluoro substituent at the 2-position and a methyl group at the 5-position of the phenyl ring enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable building block for fine chemical synthesis. The butanal side chain provides flexibility for further functionalization, enabling its use in the preparation of more complex structures. This compound is characterized by its stability under standard conditions and compatibility with a range of synthetic methodologies, offering utility in medicinal chemistry and material science research.
4-(2-fluoro-5-methylphenyl)butanal structure
2229198-44-9 structure
Product name:4-(2-fluoro-5-methylphenyl)butanal
CAS No:2229198-44-9
MF:C11H13FO
Molecular Weight:180.218726873398
CID:5926376
PubChem ID:165627130

4-(2-fluoro-5-methylphenyl)butanal 化学的及び物理的性質

名前と識別子

    • 4-(2-fluoro-5-methylphenyl)butanal
    • 2229198-44-9
    • EN300-1766473
    • インチ: 1S/C11H13FO/c1-9-5-6-11(12)10(8-9)4-2-3-7-13/h5-8H,2-4H2,1H3
    • InChIKey: UXQOMVLGXZURPZ-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C)C=C1CCCC=O

計算された属性

  • 精确分子量: 180.095043196g/mol
  • 同位素质量: 180.095043196g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 158
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 17.1Ų

4-(2-fluoro-5-methylphenyl)butanal Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1766473-1.0g
4-(2-fluoro-5-methylphenyl)butanal
2229198-44-9
1g
$1272.0 2023-06-03
Enamine
EN300-1766473-0.5g
4-(2-fluoro-5-methylphenyl)butanal
2229198-44-9
0.5g
$1221.0 2023-09-20
Enamine
EN300-1766473-2.5g
4-(2-fluoro-5-methylphenyl)butanal
2229198-44-9
2.5g
$2492.0 2023-09-20
Enamine
EN300-1766473-0.1g
4-(2-fluoro-5-methylphenyl)butanal
2229198-44-9
0.1g
$1119.0 2023-09-20
Enamine
EN300-1766473-0.25g
4-(2-fluoro-5-methylphenyl)butanal
2229198-44-9
0.25g
$1170.0 2023-09-20
Enamine
EN300-1766473-10g
4-(2-fluoro-5-methylphenyl)butanal
2229198-44-9
10g
$5467.0 2023-09-20
Enamine
EN300-1766473-10.0g
4-(2-fluoro-5-methylphenyl)butanal
2229198-44-9
10g
$5467.0 2023-06-03
Enamine
EN300-1766473-5.0g
4-(2-fluoro-5-methylphenyl)butanal
2229198-44-9
5g
$3687.0 2023-06-03
Enamine
EN300-1766473-5g
4-(2-fluoro-5-methylphenyl)butanal
2229198-44-9
5g
$3687.0 2023-09-20
Enamine
EN300-1766473-0.05g
4-(2-fluoro-5-methylphenyl)butanal
2229198-44-9
0.05g
$1068.0 2023-09-20

4-(2-fluoro-5-methylphenyl)butanal 関連文献

4-(2-fluoro-5-methylphenyl)butanalに関する追加情報

4-(2-Fluoro-5-Methylphenyl)Butanal: A Comprehensive Overview

4-(2-Fluoro-5-Methylphenyl)Butanal (CAS No. 2229198-44-9) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and fine chemicals. This compound, also known as 4-(2-fluoro-5-methylphenyl)butyraldehyde, is characterized by its unique structure, which combines an aldehyde group with a fluorinated aromatic ring. The presence of the fluorine atom at the 2-position of the phenyl ring and a methyl group at the 5-position introduces interesting electronic and steric effects, making it a valuable building block in organic synthesis.

Recent advancements in synthetic chemistry have led to innovative methods for the preparation of 4-(2-fluoro-5-methylphenyl)butanal. One notable approach involves the Friedel-Crafts acylation of fluorinated aromatic compounds, followed by selective reduction to yield the aldehyde functionality. This method has been optimized to achieve high yields and excellent regioselectivity, making it a preferred route for industrial-scale production. Additionally, researchers have explored alternative strategies, such as cross-coupling reactions and enantioselective synthesis, to further diversify its applications.

The chemical properties of 4-(2-fluoro-5-methylphenyl)butanal are heavily influenced by its molecular structure. The aldehyde group is highly reactive, enabling it to participate in various condensation reactions, such as the aldol reaction and Perkin reaction. These reactions are pivotal in constructing complex molecular frameworks with potential pharmacological activities. Furthermore, the fluorinated aromatic ring imparts unique electronic characteristics, enhancing the compound's stability and bioavailability when used as an intermediate in drug development.

In terms of applications, 4-(2-fluoro-5-methylphenyl)butanal has garnered significant attention in the pharmaceutical industry due to its role as an intermediate in the synthesis of bioactive compounds. For instance, it has been utilized in the development of antiviral agents targeting influenza virus replication. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on viral polymerase activity, making them promising candidates for antiviral therapies.

Beyond pharmaceuticals, 4-(2-fluoro-5-methylphenyl)butanal finds utility in agrochemicals, particularly in the synthesis of plant growth regulators and pesticides. Its ability to modulate plant hormone signaling pathways has led to its exploration as a potential agent for enhancing crop yield and resistance to environmental stressors.

From an environmental standpoint, researchers have investigated the biodegradation pathways of 4-(2-fluoro-5-methylphenyl)butanal to assess its eco-friendliness. Studies indicate that under aerobic conditions, this compound undergoes rapid microbial degradation, minimizing its ecological footprint. This information is crucial for industries aiming to adopt sustainable practices in chemical manufacturing.

In conclusion, 4-(2-fluoro-5-methylphenyl)butanal (CAS No. 2229198-44-9) stands out as a multifaceted organic compound with diverse applications across various sectors. Its unique structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as a key player in modern organic chemistry.

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